4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol
Overview
Description
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol is an organofluorine compound known for its unique chemical properties This compound is characterized by the presence of a tetrafluoropropyl group attached to an amino group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol typically involves the reaction of 4-aminophenol with 2,2,3,3-tetrafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Industrial production also emphasizes safety measures to handle the reactive fluorinated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorinated carbon atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution can produce a variety of substituted phenols.
Scientific Research Applications
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol involves its interaction with specific molecular targets and pathways. The fluorinated group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The phenolic group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3-Tetrafluoropropyl acrylate
- 2,2,3,3-Tetrafluoropropylamine
Uniqueness
4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol stands out due to the presence of both a phenolic and an amino group, combined with the tetrafluoropropyl moiety. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-14-6-1-3-7(15)4-2-6/h1-4,8,14-15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVRXOFYFUNYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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